molecular formula C6H6N2O B13955017 6H-[1,3]oxazolo[3,4-a]pyrimidine CAS No. 49689-14-7

6H-[1,3]oxazolo[3,4-a]pyrimidine

Cat. No.: B13955017
CAS No.: 49689-14-7
M. Wt: 122.12 g/mol
InChI Key: CEIUTFUKFMYGCK-UHFFFAOYSA-N
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Description

6H-[1,3]oxazolo[3,4-a]pyrimidine is a heterocyclic compound that features a fused ring system combining oxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,3]oxazolo[3,4-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 6H-[1,3]oxazolo[3,4-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,4-a]pyrimidine-6-ones, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

6H-[1,3]oxazolo[3,4-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6H-[1,3]oxazolo[3,4-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation, cancer progression, and viral replication .

Comparison with Similar Compounds

Uniqueness: 6H-[1,3]oxazolo[3,4-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic properties

Properties

CAS No.

49689-14-7

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

6H-[1,3]oxazolo[3,4-a]pyrimidine

InChI

InChI=1S/C6H6N2O/c1-2-7-6-4-9-5-8(6)3-1/h1-4H,5H2

InChI Key

CEIUTFUKFMYGCK-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CC=NC2=CO1

Origin of Product

United States

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